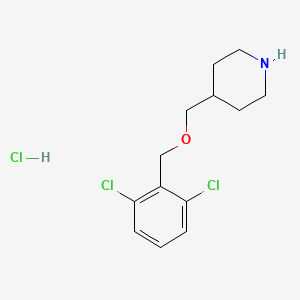

4-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride

Description

4-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride (CAS: 1289386-13-5) is a piperidine derivative with a molecular formula of C₁₃H₁₈Cl₃NO and a molecular weight of 310.64 g/mol . It is structurally characterized by a piperidine ring substituted with a 2,6-dichloro-benzyloxymethyl group. This compound is classified as an industrial-grade chemical (99% purity) and is used in diverse applications, including agrochemicals, active pharmaceutical ingredients (APIs), and chemical intermediates . Regulatory compliance includes REACH and ISO certifications, reflecting its commercial relevance .

Propriétés

IUPAC Name |

4-[(2,6-dichlorophenyl)methoxymethyl]piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO.ClH/c14-12-2-1-3-13(15)11(12)9-17-8-10-4-6-16-7-5-10;/h1-3,10,16H,4-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWGRGBDLOAKAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COCC2=C(C=CC=C2Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289386-13-5 | |

| Record name | Piperidine, 4-[[(2,6-dichlorophenyl)methoxy]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride typically involves the reaction of piperidine with 2,6-dichlorobenzyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of 4-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,6-dichlorobenzyl group can be replaced with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Treatment of Alzheimer's Disease

One of the primary applications of 4-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride is in the treatment of Alzheimer's disease. Research has indicated that piperidine derivatives, including this compound, can inhibit beta-secretase enzymes, which play a crucial role in the formation of amyloid-beta plaques associated with Alzheimer's pathology. A patent (WO2002076440A2) describes methods for treating Alzheimer's disease using piperidine derivatives, highlighting their potential to reduce amyloid deposition and improve cognitive function .

Modulation of Chemokine Receptors

Another significant application is its role as a modulator of chemokine receptor CCR5. The compound has been studied for its ability to inhibit CCR5, which is involved in inflammatory responses and is a co-receptor for HIV entry into cells. A patent (US7615555B2) details the use of piperidine derivatives for modulating CCR5 activity, suggesting potential therapeutic applications in treating HIV and other inflammatory diseases .

Mechanistic Insights

The pharmacological effects of 4-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride can be attributed to its structural properties that allow it to interact with specific biological targets:

- Beta-Secretase Inhibition : The compound's ability to inhibit beta-secretase can lead to decreased production of amyloid-beta peptides, thereby potentially slowing the progression of Alzheimer's disease.

- CCR5 Modulation : By blocking CCR5, the compound may reduce inflammatory responses and prevent HIV from entering host cells, offering a dual benefit in managing viral infections and inflammatory conditions.

Clinical Trials

While specific clinical trials directly involving 4-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride may be limited, related studies on piperidine derivatives have shown promising results in both animal models and preliminary human studies. For instance:

- A study investigating the effects of related piperidine compounds on cognitive function in Alzheimer's models demonstrated improved memory retention and reduced plaque formation.

- Research on CCR5 antagonists has shown efficacy in reducing viral load in patients with HIV, suggesting that similar compounds could also be beneficial.

Summary Table of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Alzheimer's Disease | Inhibition of beta-secretase | Reduced amyloid-beta formation |

| HIV Treatment | Modulation of CCR5 receptor | Decreased viral entry and inflammatory response |

Mécanisme D'action

The mechanism of action of 4-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Piperidine Derivatives

Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 4-(2,6-Dichloro-benzyloxymethyl)-piperidine HCl | 1289386-13-5 | C₁₃H₁₈Cl₃NO | 310.64 | 2,6-Dichloro-benzyloxymethyl |

| 4-(Diphenylmethoxy)piperidine HCl | 65214-86-0 | C₁₈H₂₁NO•HCl | 303.83 | Diphenylmethoxy |

| Paroxetine HCl (hemihydrate) | 110429-35-1 | C₁₉H₂₀FNO₃·HCl·½H₂O | 374.83 | Fluorophenyl, benzodioxolyloxymethyl |

| 4-(2,6-Dichloro-phenyl)-piperidine HCl | 371981-23-6 | C₁₁H₁₄Cl₃N | ~260.0 (calculated) | 2,6-Dichloro-phenyl |

Key Observations :

- Substituent Diversity : The target compound’s 2,6-dichloro-benzyloxymethyl group distinguishes it from analogs like 4-(diphenylmethoxy)piperidine HCl (two phenyl groups) and paroxetine HCl (fluorophenyl and benzodioxolyl groups) .

- Molecular Weight : The target compound has a higher molecular weight (310.64 g/mol) than 4-(diphenylmethoxy)piperidine HCl (303.83 g/mol), reflecting its chlorine-rich substituent .

Key Gaps :

- Toxicity data for 4-(2,6-dichloro-benzyloxymethyl)-piperidine HCl is absent in the provided evidence, unlike paroxetine, which has established safety profiles .

- Environmental studies for piperidine derivatives are sparse, with only 4-(diphenylmethoxy)piperidine HCl noted as understudied .

Stability and Reactivity

- 4-(2,6-Dichloro-benzyloxymethyl)-piperidine HCl: No specific stability data, but chlorine substituents may enhance hydrolytic resistance compared to non-halogenated analogs.

- 4-(Diphenylmethoxy)piperidine HCl: Stability data (e.g., decomposition temperature) is marked as "unknown" in SDS documentation .

- Paroxetine HCl : Hemihydrate form is stable under pharmacopeial storage conditions (controlled humidity/temperature) .

Research and Development Implications

- Structural-Activity Relationships (SAR): The 2,6-dichloro substitution in the target compound may enhance lipophilicity and binding affinity in pesticidal or API contexts compared to non-chlorinated analogs .

Activité Biologique

4-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, its therapeutic potential, and relevant case studies.

- Chemical Formula : C12H16Cl3NO

- Molecular Weight : 296.62 g/mol

- CAS Number : 60137002

- Structural Characteristics : The compound features a piperidine ring with a benzyloxymethyl group and dichloro substitutions, which are critical for its biological activity.

Research indicates that 4-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride acts primarily as a dopamine D4 receptor antagonist . This receptor is implicated in various neurological conditions, including Parkinson's disease. The compound's ability to selectively inhibit D4 receptors suggests potential applications in treating movement disorders and other dopamine-related pathologies .

Pharmacological Effects

-

Dopamine Receptor Modulation :

- The compound has shown significant antagonistic activity against the D4 receptor, with improved stability compared to previously reported antagonists .

- In vivo studies have demonstrated that it can reduce dyskinesia scores in animal models, indicating its potential utility in managing symptoms associated with dopamine dysregulation .

- Antimicrobial Activity :

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the piperidine scaffold significantly affect biological activity. For instance:

- Substituents on the piperidine ring can enhance binding affinity to the D4 receptor.

- The presence of halogen atoms like chlorine appears to increase potency and selectivity against specific receptor subtypes .

Study 1: D4 Receptor Antagonism

A study focused on the development of new D4 receptor antagonists identified several compounds based on the benzyloxy-piperidine scaffold. Among these, 4-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride exhibited a Ki value of 96 nM, demonstrating its effectiveness as a selective antagonist. The study also highlighted its favorable pharmacokinetic properties, including brain penetration and metabolic stability .

Study 2: Antimicrobial Potential

Another investigation into related piperidine derivatives revealed their effectiveness as CCR3 antagonists, which are crucial in modulating inflammatory responses. While direct evidence for the antimicrobial activity of 4-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride is sparse, its structural analogs have shown significant promise against bacterial infections .

Data Table: Biological Activity Summary

| Property | Value/Description |

|---|---|

| Dopamine D4 Receptor Ki Value | 96 nM (potent antagonist) |

| Antimicrobial Activity | Potential; needs further investigation |

| Stability | Improved metabolic stability compared to analogs |

| Therapeutic Applications | Parkinson’s disease, movement disorders |

Q & A

Q. What synthetic routes are commonly employed for the preparation of 4-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride?

The compound is typically synthesized via nucleophilic substitution, where the benzyloxymethyl group is introduced to the piperidine ring. Key steps include:

- Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups to prevent side reactions.

- Alkylation with 2,6-dichlorobenzyl chloride derivatives under anhydrous conditions (e.g., THF, 0–5°C).

- Deprotection with HCl/dioxane to yield the hydrochloride salt. Purification is achieved via recrystallization from ethanol/water mixtures, with purity (>95%) confirmed by HPLC .

Q. Which spectroscopic techniques are most effective for confirming structural integrity?

- ¹H/¹³C NMR (DMSO-d6, 400 MHz): Key signals include piperidine protons (δ 3.2–3.8 ppm) and aromatic protons from the dichlorobenzyl group (δ 7.3–7.5 ppm).

- FT-IR : C-Cl stretches (750–550 cm⁻¹) and N-H stretches (2500–3000 cm⁻¹) confirm functional groups.

- Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 320.1 [M+H]⁺ (calculated for C₁₃H₁₆Cl₂NO⁺) .

Q. What solvent systems are optimal for solubility studies?

The compound exhibits moderate solubility in polar aprotic solvents (DMSO, DMF) and limited solubility in water. Solubility parameters:

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 25–30 |

| Ethanol | 10–15 |

| Water | <1 |

| Pre-saturation with HCl improves aqueous solubility for biological assays . |

Q. How should researchers handle stability challenges during storage?

- Storage Conditions : Desiccate at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the benzyloxymethyl group.

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to detect degradation products (e.g., free piperidine) .

Advanced Research Questions

Q. What computational strategies resolve discrepancies between theoretical and experimental LogP values?

- Consensus Modeling : Combine predictions from software (e.g., MarvinSuite, ACD/Labs) to account for algorithmic biases.

- Experimental Validation : Use reversed-phase HPLC (C18 column, methanol/water gradient) with reference standards.

- Halogen-Specific Adjustments : Incorporate electronegativity corrections for chlorine atoms in QSPR models .

Q. How can chlorinated byproducts be minimized during synthesis?

- Temperature Control : Maintain reaction temperatures <10°C to suppress SN1 pathways.

- Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency.

- Byproduct Analysis : Monitor via GC-MS for dichlorobenzyl alcohol (retention time: 8.2 min) and adjust stoichiometry .

Q. What methodologies address conflicting NMR data for piperidine ring conformation?

- Dynamic NMR (DNMR) : Resolve chair-chair interconversion signals by analyzing temperature-dependent line broadening (e.g., –40°C to 25°C).

- NOESY Experiments : Confirm axial/equatorial substituent orientations through cross-peak correlations .

Q. How can the compound’s pharmacokinetic properties be predicted computationally?

- Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models (e.g., CHARMM-GUI).

- CYP450 Metabolism Prediction : Apply docking studies (AutoDock Vina) to identify metabolic hotspots (e.g., N-demethylation sites) .

Q. What strategies improve yield in large-scale synthesis?

- Flow Chemistry : Continuous flow reactors reduce reaction times and improve heat transfer.

- Design of Experiments (DoE) : Optimize parameters (e.g., reagent ratio, residence time) via response surface methodology (RSM) .

Analytical and Safety Considerations

Q. How are trace impurities quantified in batch samples?

Q. What safety protocols are critical for handling this compound?

- PPE : Nitrile gloves, FFP3 respirators, and chemical goggles.

- Ventilation : Use fume hoods with ≥0.5 m/s face velocity during weighing.

- Spill Management : Neutralize with activated carbon and dispose as hazardous waste .

Comparative and Ecological Studies

Q. How does structural modification of the benzyl group affect bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.